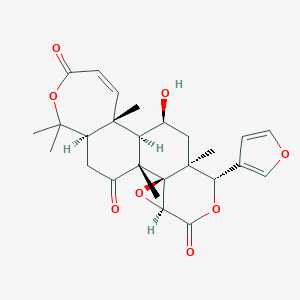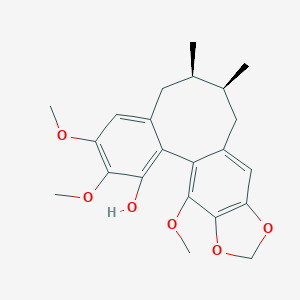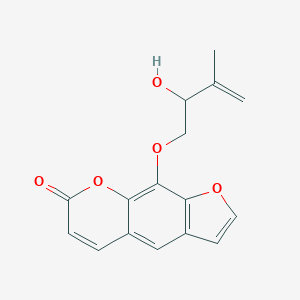
Ailanthone
Vue d'ensemble
Description
Ailanthone is an allelopathic chemical produced by the Ailanthus altissima tree, which inhibits the growth of other plants . It has been found to suppress the occurrence and progression of hepatic fibrosis . It is also being studied as a potential drug for castration-resistant prostate cancer .
Molecular Structure Analysis
The molecular formula of Ailanthone is C20H24O7 . Further details about its molecular structure are not available in the retrieved papers.Physical And Chemical Properties Analysis
Ailanthone has a molecular weight of 376.40 and a CAS number of 981-15-7 . It exhibited favorable drug-likeness and bioavailability as well as inactive hepatotoxic properties .Applications De Recherche Scientifique
Gastric Cancer Treatment
Ailanthone has been found to have an anticancer effect on gastric cancer (GC) cells both in vitro and in vivo . It induces DNA damage and apoptosis in GC cells, suggesting its potential as a new direction for drug discovery .
Bladder Cancer Therapy
Research indicates that Ailanthone inhibits the proliferation and migration of bladder cancer cells. It achieves this by reducing the expression of key proteins such as Nrf2, YAP, and c-Myc, which are involved in cancer cell survival and metastasis .
Colorectal Cancer (CRC) Treatment
Ailanthone’s effects on CRC have been studied, with findings pointing to the PI3K/AKT pathway as a central target. This pathway is crucial for cell survival and proliferation, making Ailanthone a promising candidate for CRC treatment and prognosis .
Antiviral Applications
Studies have shown that Ailanthone possesses antiviral activity. For instance, it has been used to treat rice stripe virus-infected plants, demonstrating its potential as an antiviral agent .
Network Pharmacology in CRC
Ailanthone’s mechanism of action in CRC treatment has been explored through network pharmacology and bioinformatics analysis. This comprehensive approach helps to identify potential therapeutic targets and understand the drug’s multifaceted effects .
Mécanisme D'action
Target of Action
Ailanthone, a small compound derived from the bark of Ailanthus altissima (Mill.) Swingle, has several anti-tumor properties . The primary targets of ailanthone are identified using relevant databases . The potential target of ailanthone for anti-colorectal cancer (CRC) was found through an in-depth investigation of differentially expressed genes .
Mode of Action
It decreases the androgen-dependent induction of endogenous AR downstream genes PSA, TMPRSS2, FKBP5, SLC45A3, and NDRG1 mRNA expression in LNCaP cells . Ailanthone significantly inhibits the phosphorylation of AKT protein and suppresses the activation of the PI3K/AKT signaling pathway .
Biochemical Pathways
Ailanthone affects the PI3K/AKT signaling pathway . This pathway is a pivotal mediator of ailanthone against CRC . Ailanthone also modulates the expression of targets (including epidermal growth factor receptor, insulin-like growth factor I, fibroblast growth factor 2, hepatocyte growth factor receptor, and mammalian target of rapamycin) on the phosphatidylinositol 3-kinase-protein kinase B pathway .
Pharmacokinetics
Ailanthone exhibits good solubility in water and good bioavailability (>20%) . It has favorable drug-likeness and bioavailability as well as inactive hepatotoxic properties . These properties impact the bioavailability of ailanthone.
Result of Action
Ailanthone substantially affects the cell cycle, induces apoptosis in CRC cells (HCT116 and SW620 cells), and impedes the migration and invasion capabilities of these cells . It exerts significant inhibitory and pro-apoptotic effects on hepatic stellate-T6 cells in a dose-dependent manner .
Propriétés
IUPAC Name |
(1S,4R,5R,7S,11R,13S,17S,18S,19R)-4,5,17-trihydroxy-14,18-dimethyl-6-methylidene-3,10-dioxapentacyclo[9.8.0.01,7.04,19.013,18]nonadec-14-ene-9,16-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O7/c1-8-4-12(21)16(24)18(3)10(8)5-13-19-7-26-20(25,17(18)19)15(23)9(2)11(19)6-14(22)27-13/h4,10-11,13,15-17,23-25H,2,5-7H2,1,3H3/t10-,11-,13+,15+,16+,17+,18+,19+,20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBBVXGHSWZIJST-RLQYZCPESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C(C2(C1CC3C45C2C(C(C(=C)C4CC(=O)O3)O)(OC5)O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)[C@H]([C@]2([C@H]1C[C@@H]3[C@]45[C@@H]2[C@]([C@@H](C(=C)[C@@H]4CC(=O)O3)O)(OC5)O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10913455 | |
| Record name | Ailanthone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10913455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ailanthone | |
CAS RN |
981-15-7 | |
| Record name | Ailanthone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=981-15-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ailanthone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000981157 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ailanthone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10913455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1β,11β,12α)-1,11,12-Trihydroxy-11,20-epoxypicrasa-3,13(21)-diene-2,16-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![(2',5',9',10',13'-Pentaacetyloxy-1'-hydroxy-8',12',15',15'-tetramethylspiro[oxirane-2,4'-tricyclo[9.3.1.03,8]pentadec-11-ene]-7'-yl) acetate](/img/structure/B197895.png)





![methyl (1S,4aR,5S,8aR)-5-[(E)-5-acetyloxy-3-methylpent-3-enyl]-4a-methyl-6-methylidene-1,2,3,4,5,7,8,8a-octahydronaphthalene-1-carboxylate](/img/structure/B198023.png)



